

Enhancing the stability of budesonide in various pharmaceutical formulations

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Compound of Interest

Compound Name: **Budesonide**

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Budesonide Formulation Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of **budesonide** in various pharmaceutical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the formulation and analysis of **budesonide**.

Q1: My **budesonide** formulation is showing significant degradation. What are the most common causes?

A: **Budesonide** is susceptible to degradation through several pathways. The most common causes of instability are exposure to adverse pH conditions, oxidation, and light.[\[1\]](#)[\[2\]](#)

- **pH:** **Budesonide** is unstable in alkaline conditions and generally more stable at a lower pH, with a preferred range of approximately 3.0-6.0.[\[3\]](#)[\[4\]](#) In strongly alkaline solutions, it can degrade completely.[\[2\]](#)

- Oxidation: Aerobic degradation is a significant pathway, often accelerated by the presence of oxygen and certain catalysts like metal ions or the aluminum oxide surface of some containers.[1][5][6] This is a primary concern for liquid formulations, especially at low **budesonide** concentrations.[1]
- Light: Exposure to fluorescent light or UV radiation can induce significant photolytic degradation, leading to unique degradation products not seen in other stress conditions.[1][7][8] Therefore, protecting formulations from light is critical.[7]
- Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and epimerization.[1][9]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?

A: Unexpected peaks are likely degradation products or process-related impurities. Forced degradation studies have identified several major degradation products.[5][6]

- Oxidative Degradants: Common products include $16\alpha,17\alpha$ -[butylidenebis(oxy)]- $11\beta,20$ -dihydroxy-3-oxo-pregna-1,4-diene-21-oic acid and other related carboxylic acids and ketones.[1] Impurities such as **Budesonide** Impurity D, 17-carboxylate, and 17-ketone are known major degradation products from aerobic oxidation.[5][6][10]
- Anaerobic/Hydrolytic Degradants: Under anaerobic conditions at high temperatures, $11\beta,16\alpha$ -dihydroxy-3,20-dioxo-pregna-1,4-diene-21-al is a major degradation product.[1]
- Photodegradation Products: Light exposure can lead to the formation of "Lumibudesonide". [8]
- Process Impurities: Some peaks may be impurities from the synthesis of the **budesonide** drug substance itself.[5][6]

To identify these peaks, it is recommended to perform forced degradation studies (acid, base, oxidative, thermal, and photolytic) and compare the resulting chromatograms with your sample. LC-MS/MS is a powerful tool for structural elucidation of unknown impurities.[5][6][11]

Q3: How can I minimize oxidative degradation in my liquid **budesonide** formulation?

A: Several strategies can effectively minimize oxidation:

- Deoxygenation: Purging the formulation solvent and the container headspace with an inert gas like nitrogen can significantly improve stability by removing oxygen.[7]
- Control pH: Maintaining a lower pH (e.g., 3.5) has been shown to increase the stability of **budesonide** solutions.[3][12]
- Increase Concentration: Higher concentrations of **budesonide** (e.g., 0.5% w/w) in propylene glycol have shown greater stability against oxidative degradation compared to lower concentrations (e.g., 0.05% w/w).[1][7]
- Chelating Agents: Adding chelating agents like sodium edetate (EDTA) can help stabilize the formulation by sequestering metal ions that may catalyze oxidative reactions.[4][13]
- Appropriate Packaging: Since the Al₂O₃ on the inner surface of standard aluminum canisters can induce oxidation, using anodized aluminum or fluorocarbon polymer-coated canisters is recommended for metered-dose inhalers.[3][5][6]

Q4: The epimer ratio (22R/22S) of my **budesonide** sample is changing over time. Why is this happening and is it a concern?

A: **Budesonide** is a 1:1 mixture of two epimers, 22R and 22S.[14] This ratio can change under certain stress conditions, particularly acidic and basic environments, indicating epimerization.

- Under alkaline conditions, the S-epimer (22S) has been observed to be more stable than the R-epimer (22R).[7]
- Under acidic conditions, the R-epimer (22R) appears to be more stable than the S-epimer.[7]

Since both epimers possess similar therapeutic activity, slight changes in the ratio may not be a primary concern for efficacy.[7] However, a changing ratio is a clear indicator of chemical instability and should be investigated as it may be accompanied by other forms of degradation. It is a critical quality attribute that must be monitored.

Q5: Are there any known excipient incompatibilities with **budesonide**?

A: **Budesonide** has been found to be compatible with a range of common excipients under typical storage conditions. Compatibility has been demonstrated for:

- Sugar spheres[15][16]
- Ethyl cellulose[15][16]
- Acetyl tributyl citrate (ATBC)[15][16]
- Triethyl citrate (TEC)[15][16]
- Polysorbate 80[13][15][16]
- Talc[15][16]
- Glycerol Monostearate (GMS) and Poloxamer 188[17]
- Admixtures for nebulization with ipratropium bromide, albuterol sulfate, and cromolyn sodium are also generally compatible for short periods (e.g., 30 minutes).[18]

However, it is crucial to perform compatibility studies with your specific formulation and storage conditions, as subtle interactions can occur, especially under stress.[16][17] For example, some excipients might contain trace metal impurities that could catalyze oxidative degradation.[7]

Quantitative Stability Data

The following tables summarize quantitative data from stability and forced degradation studies.

Table 1: Results of Forced Degradation Studies on **Budesonide**

Stress Condition	Reagent	Duration/Temp	Degradation (%)	Reference
Acidic Hydrolysis	0.1 N HCl	30 min / 50°C	11.2%	[9]
Basic Hydrolysis	0.1 N NaOH	30 min / 50°C	15.6%	[9]
Oxidation	30% H ₂ O ₂	30 min / 50°C	18.5%	[9]
Thermal Degradation	Heat	30 min / 50°C	8.9%	[9]

| Photolytic Degradation | Fluorescent Light (2750 Lux) | 4 weeks / RT | 96.7% |[7] |

Table 2: Effect of pH and Canister Type on **Budesonide** Stability in HFA MDI Formulation (6 Months at 40°C/75% RH)

Formulation pH	Canister Type	Budesonide Assay (%)	Total Impurities (%)	Reference
Unadjusted	Standard Aluminum	90.56 ± 1.06	4.93 ± 1.00	[3][12]
3.5	Anodized Aluminum	109.57 ± 0.66	0.30 ± 0.13	[3][12][19]
3.5	DSM (Direct Surface Mod.)	109.03 ± 1.05	2.73 ± 0.50	[3][12]

| 3.5 | FCP (Fluorocarbon Polymer) | 109.02 ± 1.03 | 2.56 ± 0.50 |[3][12] |

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a validated HPLC method for quantifying **budesonide** and separating it from its degradation products.[20][21]

- Instrumentation: HPLC system with UV detector.

- Column: Hypersil® C18 or equivalent (e.g., Kromasil C8, 150 mm x 4.6 mm).[20][21]
- Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.2-3.4; 25 mM) in a ratio of approximately 2:30:68 (v/v/v).[20] The exact ratio should be optimized to achieve suitable resolution.
- Flow Rate: 1.5 mL/min.[20]
- Detection Wavelength: 240 nm or 244 nm.[20][21]
- Sample Preparation:
 - Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 10 µg/mL.[20]
 - For formulations like creams or ointments, an initial extraction with a suitable solvent may be necessary before dilution with the mobile phase.
 - Filter the final solution through a 0.45 µm filter before injection.
- Validation: The method must be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[21] Specificity is confirmed through forced degradation studies.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation pathways.[9]

- Preparation of Stock Solution: Prepare a **budesonide** stock solution of known concentration (e.g., 1000 µg/mL) in a suitable solvent like methanol.[9]
- Acid Degradation:
 - Dilute the stock solution to a working concentration (e.g., 20 µg/mL) and add 1 mL of 0.1 N HCl.[9]
 - Heat the solution at 50°C for 30 minutes in a water bath.[9]

- Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
- Dilute to a final volume with the mobile phase and inject into the HPLC system.

• Alkali Degradation:

- Dilute the stock solution to a working concentration (e.g., 20 µg/mL) and add 1 mL of 0.1 N NaOH.[9]
- Allow the solution to stand for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 50°C).[9]
- Neutralize the solution with an equivalent amount of 0.1 N HCl.
- Dilute to a final volume with the mobile phase and inject.

• Oxidative Degradation:

- Dilute the stock solution to a working concentration (e.g., 140 µg/mL) and add 3 mL of 10-30% hydrogen peroxide (H₂O₂).[9][22]
- Reflux the solution at a controlled temperature (e.g., 75°C) for a specified time (e.g., 5 hours).[22]
- Cool the solution, dilute with the mobile phase, and inject.

• Thermal Degradation:

- Place the **budesonide** stock solution (or solid drug substance) in a thermostatically controlled oven at an elevated temperature (e.g., 50°C) for a specified duration.[9]
- After the specified time, cool the sample, dissolve/dilute it with the mobile phase to a suitable concentration, and inject.

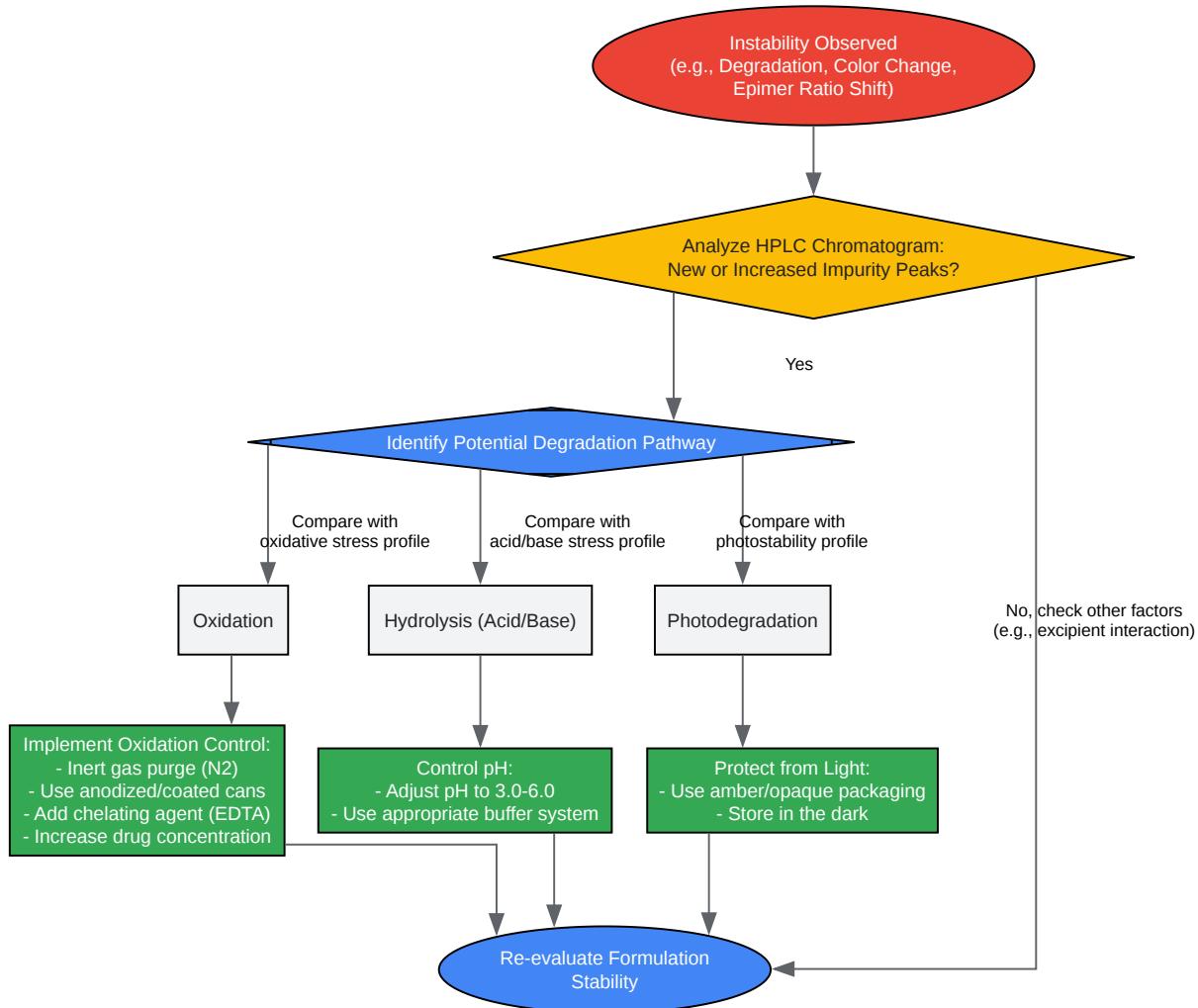
• Photolytic Degradation:

- Expose the **budesonide** solution in a transparent container (e.g., quartz cuvette) to a photostability chamber with a controlled light source (e.g., cool white fluorescent and near

UV lamps) as per ICH Q1B guidelines.[7]

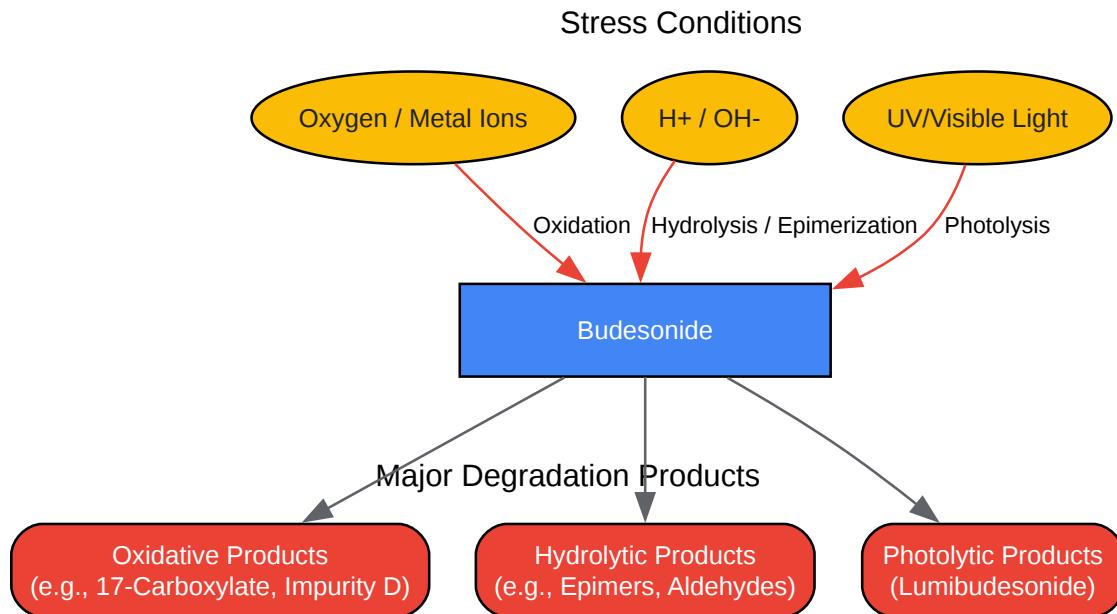
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the exposed and control samples by HPLC at appropriate time points.

Visualizations

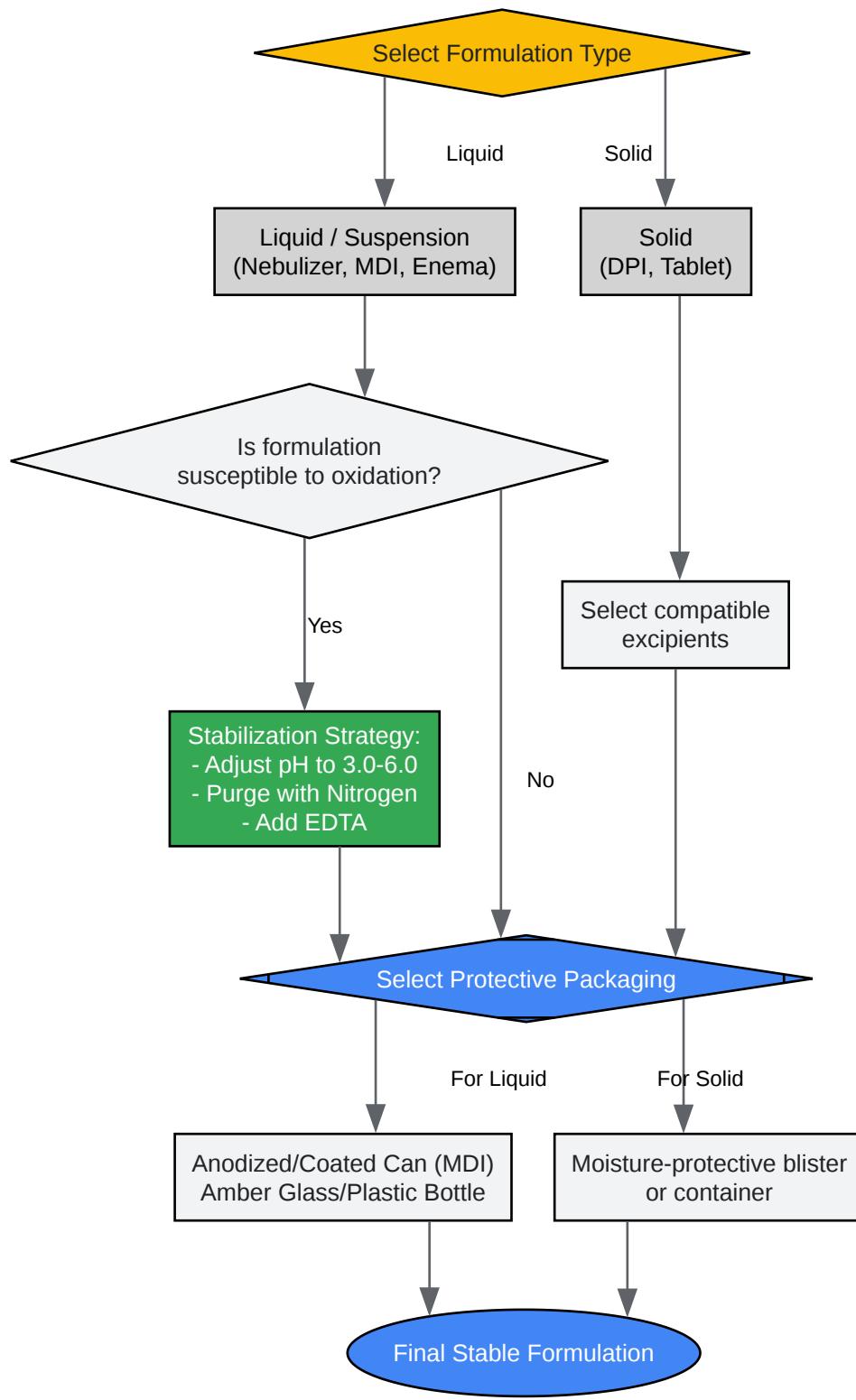


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Caption: Troubleshooting workflow for identifying and mitigating **budesonide** instability.

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Caption: Primary degradation pathways for **budesonide** under various stress conditions.

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Caption: Decision tree for selecting **budesonide** formulation and packaging strategies.

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